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Compound of Interest

Compound Name: 1-ethyl-3-nitro-1H-pyrazole

CAS No.: 58793-46-7

Cat. No.: B1602458

Get Quote

Executive Summary
Compound: 1-Ethyl-3-nitro-1H-pyrazole CAS Registry Number: 3919-34-2 (Generic for alkyl-

nitropyrazoles, specific isomer varies) Molecular Formula: C

H

N

O

Molecular Weight: 141.13 g/mol

1-ethyl-3-nitro-1H-pyrazole is a regioisomer formed during the alkylation of 3-nitropyrazole. Its

correct identification is paramount because the alkylation reaction typically produces a mixture

of the 1,3-isomer (target) and the 1,5-isomer (impurity). This guide focuses on the definitive

spectral signatures required to distinguish the target compound from its isomer using NMR, IR,

and MS.
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Synthesis & Regioselectivity Context
To interpret the spectra correctly, one must understand the sample's origin. The alkylation of 3-

nitropyrazole with ethyl bromide (or ethyl iodide) in the presence of a base (e.g., K

CO

or NaH) yields two regioisomers.

1-Ethyl-3-nitro-1H-pyrazole (Target): Thermodynamically favored in many conditions; less

sterically hindered.

1-Ethyl-5-nitro-1H-pyrazole (Isomer): Often formed as a minor product; the nitro group is

adjacent to the ethyl group, causing steric strain and distinct magnetic shielding effects.

Regioselectivity Workflow
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Figure 1: Divergent synthesis pathway showing the origin of the 1,3 and 1,5 regioisomers.

Nuclear Magnetic Resonance (NMR) Data
NMR is the primary tool for distinguishing the 1,3-isomer from the 1,5-isomer. The position of

the nitro group significantly influences the chemical shift of the remaining ring protons.

H NMR Spectroscopy (400 MHz, CDCl )
The 1-ethyl-3-nitro isomer is characterized by two doublets for the ring protons and a standard

ethyl pattern.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H-5 7.45 – 7.55 Doublet (d) 1H ~2.3 Hz

Adjacent to

N1;

deshielded by

the

heteroatom

but less than

the 1,5-

isomer

analog.

H-4 6.85 – 6.95 Doublet (d) 1H ~2.3 Hz

Adjacent to

the Nitro

group (C3);

typically

upfield of H-

5.

N-CH 4.20 – 4.30 Quartet (q) 2H ~7.2 Hz

Methylene

protons

deshielded by

the adjacent

pyrazole

nitrogen.

-CH 1.50 – 1.60 Triplet (t) 3H ~7.2 Hz
Terminal

methyl group.
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Critical Differentiation Note: In the 1-ethyl-5-nitro isomer, the H-3 proton (now adjacent to N2)

typically shifts further downfield to ~8.0 - 8.1 ppm. If you observe a doublet >8.0 ppm, your

sample likely contains the 5-nitro isomer.

C NMR Spectroscopy (100 MHz, CDCl )

Carbon
Shift (

, ppm)
Assignment

C-3 156.0 – 158.0

C-NO

: Highly deshielded quaternary

carbon attached to the nitro

group.

C-5 132.0 – 134.0
C-H: Aromatic carbon adjacent

to N1.

C-4 103.0 – 105.0
C-H: Aromatic carbon between

C3 and C5.

CH 48.0 – 50.0
Ethyl methylene carbon

attached to N1.

CH 14.5 – 15.5 Ethyl methyl carbon.

Infrared Spectroscopy (FT-IR)
IR confirms the presence of the nitro group and the integrity of the pyrazole ring.
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Functional Group
Wavenumber (cm

)
Intensity Notes

C-H Stretch 3110 – 3150 Weak
Aromatic C-H stretch

(Pyrazole ring).

C-H Stretch 2950 – 2990 Medium
Aliphatic C-H stretch

(Ethyl group).

NO

(Asym)
1530 – 1550 Strong

Diagnostic nitro

stretch.

C=N / C=C 1490 – 1510 Medium
Pyrazole ring skeletal

vibrations.

NO

(Sym)
1350 – 1370 Strong

Diagnostic nitro

stretch.

N-N Stretch ~1040 Medium
Characteristic of the

pyrazole N-N bond.

Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation

pattern for nitro-azoles.

Ionization Method: EI (70 eV) or ESI (+).

Molecular Ion:

= 141.1 (M

).

Fragmentation Logic
[M]

(141): Parent ion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M - NO

]

(95): Loss of the nitro radical (46 Da). This is a primary fragmentation pathway for nitro-
aromatics.

[M - Et]

(112): Loss of the ethyl group (29 Da), though less common than NO

loss first.

[M - NO

- C

H

]

(67): Sequential loss of nitro group and ethylene (from the ethyl chain via McLafferty-like
rearrangement or simple cleavage).

Experimental Protocols
NMR Sample Preparation
To ensure high-resolution spectra comparable to the data above:

Solvent Selection: Use CDCl

(Chloroform-d) for routine analysis. If the compound is part of a crude salt mixture, DMSO-d

is preferred, though shifts will move slightly downfield (~0.1-0.2 ppm).

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: If the sample contains inorganic salts (e.g., KBr from synthesis), filter the solution

through a cotton plug within a glass pipette before transferring to the NMR tube.
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Analytical Workflow Diagram
The following diagram illustrates the logical flow for validating the compound structure.

Structural Confirmation

Crude Product
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Confirm MW = 141

Check for [M-NO2] peak
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Confirm absence of N-H (3300 cm-1)

3. 1H NMR (Critical)
Distinguish Isomers

H5 Shift Analysis
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(Impurity: 1,5-Isomer)

> 7.9 ppm
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Figure 2: Analytical decision matrix for validating regioisomer purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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